molecular formula C11H22N2 B1613536 1-Cyclohexyl-2-methylpiperazine CAS No. 1135185-61-3

1-Cyclohexyl-2-methylpiperazine

Cat. No.: B1613536
CAS No.: 1135185-61-3
M. Wt: 182.31 g/mol
InChI Key: IINAXHUSBGJNTC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions.

Preparation Methods

The synthesis of 1-Cyclohexyl-2-methylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an aldehyde, an amine, and a carboxylic acid . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Cyclohexyl-2-methylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexyl-2-methylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-methylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex and lead to the desired biological effect .

Comparison with Similar Compounds

1-Cyclohexyl-2-methylpiperazine can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals with antidepressant and anxiolytic effects.

    1-(4-Methoxyphenyl)piperazine: Studied for its potential antipsychotic properties. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-cyclohexyl-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINAXHUSBGJNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629996
Record name 1-Cyclohexyl-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135185-61-3
Record name 1-Cyclohexyl-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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